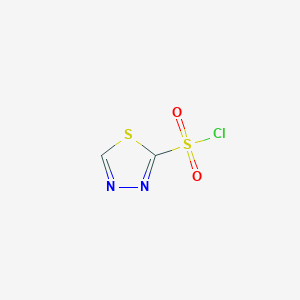
1-(2,2-Difluoropropyl)-4-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of fluorinated aromatic compounds often involves nucleophilic aromatic substitution reactions, as seen in the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene, where lithium dimesitylphosphide reacts with hexafluorobenzene . Similarly, the synthesis of various fluorinated distyrylbenzene derivatives involves palladium-catalyzed coupling reactions . These methods could potentially be adapted for the synthesis of "1-(2,2-Difluoropropyl)-4-fluorobenzene" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structures of fluorinated compounds are often confirmed using spectroscopic methods, including ^19F NMR, which reflects the influence of fluorine atoms on the molecular structure . X-ray crystallography is another powerful tool used to elucidate the structures of fluorinated compounds, as demonstrated in the structural analysis of 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile . These techniques would be essential in analyzing the molecular structure of "1-(2,2-Difluoropropyl)-4-fluorobenzene."
Chemical Reactions Analysis
Fluorinated benzenes can participate in various chemical reactions, including C-H and C-F bond activation, which can be induced using reactive transition metal complexes . The reactivity of fluorinated compounds is also influenced by the presence of fluorine atoms, which can affect the electron density and chemical inertness of the molecule . Understanding these reactions is crucial for exploring the chemical behavior of "1-(2,2-Difluoropropyl)-4-fluorobenzene."
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated aromatic compounds are significantly influenced by the presence and position of fluorine atoms. For instance, the crystal structure of 1,2,3,5-tetrafluorobenzene shows a layered monoclinic structure with C–H⋅⋅⋅F–C interactions, highlighting the role of fluorine in molecular interactions . The electrochemical fluorination of trifluoromethylbenzenes provides insights into the reactivity and stability of fluorinated compounds under electrochemical conditions . These studies can inform the expected properties of "1-(2,2-Difluoropropyl)-4-fluorobenzene," such as its potential for forming hydrogen bonds and its behavior during electrochemical reactions.
Wissenschaftliche Forschungsanwendungen
Organometallic Chemistry Applications
1-(2,2-Difluoropropyl)-4-fluorobenzene and related fluorobenzenes have been recognized for their utility in organometallic chemistry. They are used as solvents for conducting organometallic reactions and transition-metal-based catalysis. The presence of fluorine substituents in these compounds alters their interaction with metal centres, making them valuable as non-coordinating solvents or easily displaced ligands. This property has been explored in well-defined complexes of fluorobenzenes, showcasing variations in binding strength with different levels of fluorination and substitution patterns. These compounds, including the less fluorinated variants like fluorobenzene and 1,2-difluorobenzene, demonstrate chemical inertness, yet can undergo C-H and C-F bond activation reactions under specific conditions (Pike, Crimmin, & Chaplin, 2017).
Crystal Structure and Intermolecular Interactions
Research on fluorobenzenes, including compounds similar to 1-(2,2-Difluoropropyl)-4-fluorobenzene, focuses on their crystalline structures and intermolecular interactions, particularly C−H···F−C interactions. Studies on fluorobenzenes have provided insights into their structure-determining interactions, comparing them with related compounds like pyridinium fluoride and benzonitrile. These comparisons are crucial for understanding the molecular behavior of such compounds in various environments (Thalladi et al., 1998).
Electrochemical Fluorination
The electrochemical fluorination of aromatic compounds, including variants of fluorobenzene, has been extensively studied. This process is crucial for industrial applications, including the synthesis of pharmaceutical and agricultural chemicals. The electrochemical fluorination process involves complex reactions on the benzene ring and has implications for creating various fluorinated derivatives for different applications (Momota, Mukai, Kato, & Morita, 1998).
Biodegradation Studies
The biodegradation of difluorobenzenes, closely related to 1-(2,2-Difluoropropyl)-4-fluorobenzene, has been a subject of environmental research. Understanding the microbial degradation pathways of these compounds is crucial in addressing environmental pollution concerns. This research provides insights into the microbial degradation of these compounds, which are used in industrial synthesis (Moreira et al., 2009).
Photophysical Properties in Organic Chemistry
Studies on the photophysics of compounds like 1,4-diethynyl-2-fluorobenzene, which share structural similarities with 1-(2,2-Difluoropropyl)-4-fluorobenzene, provide valuable insights into the photophysical properties of such compounds. These studies are critical for applications in organic chemistry, especially in the development of new materials with specific optical properties (Levitus et al., 2001).
Eigenschaften
IUPAC Name |
1-(2,2-difluoropropyl)-4-fluorobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3/c1-9(11,12)6-7-2-4-8(10)5-3-7/h2-5H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCSLUIMDPAJJIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20616829 |
Source


|
| Record name | 1-(2,2-Difluoropropyl)-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20616829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-Difluoropropyl)-4-fluorobenzene | |
CAS RN |
58325-14-7 |
Source


|
| Record name | 1-(2,2-Difluoropropyl)-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20616829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N-Hexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1321592.png)
![8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole HYDROCHLORIDE](/img/structure/B1321595.png)



